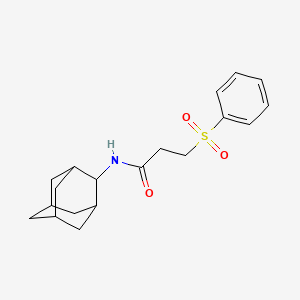
N~1~-(2-Adamantyl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Adamantyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound characterized by the presence of an adamantyl group and a phenylsulfonyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Adamantyl)-3-(phenylsulfonyl)propanamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Sulfonylation: The phenylsulfonyl group is introduced by reacting the adamantyl intermediate with a sulfonyl chloride derivative under basic conditions.
Amidation: The final step involves the formation of the propanamide backbone by reacting the sulfonylated intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of N1-(2-Adamantyl)-3-(phenylsulfonyl)propanamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Adamantyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~-(2-Adamantyl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-(2-Adamantyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity and stability, while the phenylsulfonyl group can modulate its reactivity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)-2-Naphthalenesulfonamide: Similar structure with a naphthalene ring instead of a phenyl ring.
1-Adamantyl-N,N-Diphenylphosphinedicarboxamide Sulfide: Contains a phosphine group and a different amide backbone.
N-(2-Adamantyl)-1-Adamantanecarboxamide: Features an adamantane carboxamide structure.
Uniqueness
N~1~-(2-Adamantyl)-3-(phenylsulfonyl)propanamide is unique due to its combination of an adamantyl group and a phenylsulfonyl group, which imparts distinct chemical and physical properties. This combination can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H25NO3S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-3-(benzenesulfonyl)propanamide |
InChI |
InChI=1S/C19H25NO3S/c21-18(6-7-24(22,23)17-4-2-1-3-5-17)20-19-15-9-13-8-14(11-15)12-16(19)10-13/h1-5,13-16,19H,6-12H2,(H,20,21) |
InChI Key |
MJENHVHJWUKREU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















